N-(2,6-difluorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(2,6-difluorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F2N3O4/c1-30-18-12-14(13-19(31-2)22(18)32-3)21-17-8-5-9-27(17)10-11-28(21)23(29)26-20-15(24)6-4-7-16(20)25/h4-9,12-13,21H,10-11H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDNIRAJWLLMNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3=CC=CN3CCN2C(=O)NC4=C(C=CC=C4F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,6-difluorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide (CAS Number: 899984-88-4) is a compound of significant interest due to its diverse biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C23H23F2N3O4
- Molecular Weight : 443.4 g/mol
- CAS Number : 899984-88-4
Research indicates that this compound exhibits several mechanisms of action, particularly in neuroprotection and anti-inflammatory responses:
- Inhibition of Cytokine Release : The compound has been shown to inhibit lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNFα) release in microglial cells. This suggests a potential role in mitigating neuroinflammation, which is crucial in neurodegenerative diseases .
- Cytokine Modulation : It also inhibits HIV-1 Tat-induced cytokine release in human monocytes. This modulation may provide therapeutic avenues for treating HIV-related inflammation and complications .
- Signaling Pathway Activation : The compound activates various signaling pathways such as phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinases (MAPKs), which are integral to cell survival and proliferation .
Neuroprotective Effects
The neuroprotective properties of this compound have been highlighted in studies focusing on neurodegenerative diseases. The activation of neurotrophic signaling pathways contributes to its protective effects against neuronal damage.
Anti-inflammatory Activity
The compound has demonstrated significant anti-inflammatory activity by inhibiting COX-2 enzyme activity. In vitro studies revealed IC50 values comparable to established anti-inflammatory drugs like celecoxib . This activity underscores its potential as a therapeutic agent for inflammatory conditions.
Case Studies and Research Findings
A summary of key findings from various studies is presented below:
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds structurally similar to N-(2,6-difluorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide exhibit significant anticancer properties. These compounds are believed to interact with specific molecular targets involved in cancer cell proliferation and survival. For instance, studies show that derivatives of this compound can inhibit key enzymes in cancer metabolism and induce apoptosis in various cancer cell lines.
Neuroprotective Effects
The compound's potential neuroprotective effects have been explored in the context of neurodegenerative diseases. It is hypothesized that the incorporation of difluorophenyl and trimethoxyphenyl moieties enhances its ability to cross the blood-brain barrier. Preliminary studies demonstrate its efficacy in reducing oxidative stress and inflammation in neuronal cells.
Nonlinear Optical Materials
The unique molecular structure of this compound makes it a candidate for nonlinear optical applications. The fluorinated components contribute to enhanced optical properties. Research into its crystal growth and characterization has shown promising results for use in photonic devices.
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions that include the formation of key intermediates through techniques such as condensation reactions and cyclization processes. The detailed synthetic routes are crucial for optimizing yield and purity.
Characterization Techniques
Advanced characterization methods such as NMR spectroscopy, mass spectrometry, and X-ray crystallography have been employed to confirm the structure and purity of the synthesized compound. These techniques provide insights into the molecular interactions and stability of the compound under various conditions.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Properties | Demonstrated inhibition of tumor growth in xenograft models using derivatives of the compound. |
| Study B | Neuroprotective Effects | Showed reduced neuronal cell death in models of oxidative stress when treated with the compound. |
| Study C | Nonlinear Optical Applications | Identified high third-order nonlinear susceptibility values suitable for photonic applications. |
Q & A
Q. Q1. What are the key synthetic pathways for this compound, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves multi-step processes:
Core Formation : Cyclization of a pyrrolo[1,2-a]pyrazine precursor using palladium-catalyzed intramolecular reactions .
Substituent Introduction : Stepwise coupling of the difluorophenyl and trimethoxyphenyl groups via Buchwald-Hartwig amination or Ullmann-type reactions under inert atmospheres to prevent oxidation .
Final Carboxamide Formation : Condensation with activated carbonyl reagents (e.g., CDI or EDC/HOBt) in polar aprotic solvents like DMF or DMSO .
Q. Critical Parameters :
- Temperature : Reflux conditions (80–120°C) improve cyclization efficiency .
- Catalysts : Palladium(II) acetate with ligands (e.g., XPhos) enhances coupling yields .
- Solvent Choice : Ethanol or THF optimizes solubility without side-product formation .
Q. Q2. How is structural confirmation performed, and what spectroscopic techniques are prioritized?
Methodological Answer:
- NMR : - and -NMR identify aromatic protons (δ 6.5–7.5 ppm for difluorophenyl) and methoxy groups (δ 3.7–3.9 ppm) .
- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H] at m/z 481.18) .
- X-ray Crystallography : Resolves dihydropyrrolo-pyrazine conformation and substituent spatial arrangement .
Q. Q3. What preliminary biological screening assays are recommended for this compound?
Methodological Answer:
- Enzyme Inhibition : Kinase or phosphatase assays using fluorescence-based ADP-Glo™ kits to quantify IC values .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 0.1–100 µM .
- Solubility Profiling : HPLC-UV analysis in PBS (pH 7.4) and simulated gastric fluid to guide formulation .
Advanced Research Questions
Q. Q4. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Methodological Answer:
- Variable Substituents : Synthesize analogs with modified methoxy (e.g., ethoxy, halogen) or fluorine positions on phenyl rings .
- Core Modifications : Replace dihydropyrrolo-pyrazine with pyrrolidine or imidazo[1,2-a]pyridine cores to assess conformational flexibility .
- Pharmacophore Mapping : Molecular docking (AutoDock Vina) against targets like tubulin or topoisomerase II to identify critical binding motifs .
Q. Data Analysis :
- Compare logP (via shake-flask method) and polar surface area (PSA) to correlate hydrophobicity with membrane permeability .
Q. Q5. How should contradictory results in enzyme inhibition assays be resolved?
Methodological Answer:
- Assay Validation : Replicate experiments under standardized conditions (e.g., ATP concentration, incubation time) .
- Orthogonal Assays : Confirm activity using SPR (surface plasmon resonance) to measure binding kinetics (K) .
- Interference Checks : Test compound autofluorescence or aggregation-prone behavior via dynamic light scattering (DLS) .
Q. Example Workflow :
Initial IC discrepancy in kinase assays → Validate with radioactive -ATP incorporation.
If contradictions persist, conduct thermal shift assays (TSA) to confirm target engagement .
Q. Q6. What computational strategies are effective for predicting metabolic stability?
Methodological Answer:
- In Silico Tools : Use Schrödinger’s QikProp to predict CYP450 metabolism hotspots (e.g., demethylation of trimethoxyphenyl) .
- MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of the carboxamide bond in hepatic microsomal environments .
- Metabolite Identification : LC-MS/MS with human liver microsomes (HLMs) to detect phase I/II metabolites .
Q. Q7. How can in vivo efficacy studies be designed to minimize off-target effects?
Methodological Answer:
- Dosing Regimen : Use staggered administration (e.g., 5 mg/kg IV, q48h) to avoid saturation of metabolic pathways .
- Toxicokinetics : Monitor plasma levels via LC-MS and histopathology in rodent models (e.g., Sprague-Dawley rats) .
- Target Engagement : Employ PET tracers (e.g., -labeled analogs) to validate tumor-specific uptake .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
